Superior Cap-Dependent Translation Inhibition
eIF4A3-IN-11 (compound 56) demonstrates picomolar potency in a cellular reporter assay for cap-dependent translation initiation, with an EC50 of 0.2 nM for inhibiting myc-LUC translation [1]. This is 5-fold more potent than compound 60 (EC50 = 1 nM), 4.5-fold more potent than compound 74 (EC50 = 0.8 nM), and >50-fold more potent than compound 52 (EC50 = 11 nM) in the same assay [1].
| Evidence Dimension | Cellular potency for inhibiting cap-dependent translation (myc-LUC reporter) |
|---|---|
| Target Compound Data | EC50 = 0.2 nM |
| Comparator Or Baseline | Compound 60 (eIF4A3-IN-16): EC50 = 1 nM; Compound 74 (eIF4A3-IN-18): EC50 = 0.8 nM; Compound 52 (eIF4A3-IN-15): EC50 = 11 nM |
| Quantified Difference | 5-fold more potent than compound 60; 4.5-fold more potent than compound 74; 55-fold more potent than compound 52 |
| Conditions | HEK293T cells transfected with myc-LUC reporter; measured by luciferase activity |
Why This Matters
This picomolar potency establishes eIF4A3-IN-11 as the most potent silvestrol analog for cap-dependent translation inhibition among directly compared compounds, enabling robust signal-to-noise ratios at lower concentrations and minimizing potential off-target effects.
- [1] Liu, T., et al. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors. J. Med. Chem. 2012, 55, 20, 8859–8878. View Source
